molecular formula C13H20N2O4S B1517203 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid CAS No. 1042503-62-7

5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid

Número de catálogo: B1517203
Número CAS: 1042503-62-7
Peso molecular: 300.38 g/mol
Clave InChI: FTWHLARTWMVCMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Chemical Formula : C13H20N2O4S
  • Molecular Weight : 300.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's sulfamoyl group is known to enhance its binding affinity to target proteins, potentially leading to significant pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)22.54
A549 (Lung)5.08
HCT116 (Colon)3.42

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function. Preliminary results suggest that derivatives of this compound may offer enhanced AChE inhibitory activity compared to standard treatments .

Study on Anticancer Properties

A study published in MDPI explored various derivatives of para-aminobenzoic acid, including compounds similar to this compound. The findings indicated that many derivatives exhibited significant growth inhibition against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Cholinesterase Inhibition Research

Another research effort focused on synthesizing and testing new analogs for their cholinesterase inhibitory properties. The study found that certain analogs demonstrated potent inhibition with IC50 values ranging from 13.62 nM to 33.00 nM, suggesting that modifications in the chemical structure could lead to improved efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties
Recent studies have indicated that derivatives of this compound may exhibit antiviral activities, particularly against SARS-CoV-2. Docking simulations and molecular dynamics studies suggest that it can inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. The compound's structural characteristics allow it to interact effectively with the target protein, making it a candidate for further investigation as a therapeutic agent against COVID-19 and other viral infections .

Inhibition of Transport Proteins
Research indicates that 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid and its derivatives can inhibit various transport proteins, such as the sodium bile acid transporter (ASBT) and sodium-dependent taurocholate co-transporting polypeptide (NTCP). Inhibitory potency was assessed through IC50 values, revealing that certain modifications to the compound can enhance selectivity and efficacy against these targets . This property is particularly relevant for treating conditions related to bile acid transport dysregulation.

Biochemical Research

Proteomics Applications
This compound has been utilized in proteomics research, particularly in studying protein interactions and functions. Its ability to modify protein behavior makes it valuable for elucidating biochemical pathways and understanding disease mechanisms . The sulfonamide group in the compound can facilitate interactions with specific amino acids in proteins, allowing researchers to probe protein structure and function.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications affect biological activity. For instance, variations in the positioning of substituents on the aromatic rings have been shown to significantly alter the inhibitory potency against transport proteins . This information is critical for designing more effective derivatives with enhanced therapeutic profiles.

Case Studies and Experimental Findings

Study Objective Key Findings
Study 1Evaluate antiviral activity against SARS-CoV-2Compound showed significant binding affinity with Mpro, indicating potential as an antiviral agent.
Study 2Assess inhibition of ASBT and NTCPModifications led to varying IC50 values, highlighting the importance of specific structural features for selective inhibition.
Study 3Investigate biochemical interactions in proteomicsDemonstrated utility in modifying protein interactions, aiding in the understanding of metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid, and how do they address structural ambiguity?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis (≥95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve structural ambiguities, particularly in distinguishing sulfamoyl and dimethylamino proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 343.1) .
  • Data Contradictions : Discrepancies in retention times or splitting peaks in HPLC may indicate isomerism or impurities (e.g., unreacted intermediates). Cross-validate using thin-layer chromatography (TLC) under varied solvent systems .

Q. How should researchers design experiments to optimize the synthesis of this compound under green chemistry principles?

  • Methodology : Apply a Design of Experiments (DoE) approach to minimize trial-and-error. Key factors include reaction temperature (70–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of sulfamoyl chloride to dimethylaminopropylamine. Response surface methodology (RSM) can model yield (%) vs. energy input .
  • Validation : Compare with analogous syntheses of sulfamoyl benzoic acid derivatives (e.g., 3-Chloro-4-(dimethylsulfamoyl)benzoic acid) to identify solvent-free or catalytic pathways .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the sulfamoyl group in this compound for drug-target binding studies?

  • Methodology : Use density functional theory (DFT) to calculate sulfamoyl group charge distribution and nucleophilic susceptibility. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., carbonic anhydrase isoforms). Validate via in vitro inhibition assays .
  • Data Contradictions : Discrepancies between computational binding scores and experimental IC50 values may arise from solvation effects. Apply explicit solvent molecular dynamics (MD) simulations to refine predictions .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodology : Standardize assay conditions (pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 vs. HeLa). For inconsistent IC50 values, evaluate impurity profiles (e.g., residual dimethylamine) using ion chromatography .
  • Case Study : Analogous compounds (e.g., 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide) show enhanced activity due to substituent effects; perform structure-activity relationship (SAR) studies to isolate functional group contributions .

Q. What advanced separation techniques are recommended for isolating stereoisomers or co-eluting impurities?

  • Methodology : Use chiral stationary phases in HPLC (e.g., Chiralpak IA) for enantiomer separation. For co-eluting impurities (e.g., epimers), adjust mobile phase pH or gradient slope. Confirm purity via LC-MS/MS in multiple reaction monitoring (MRM) mode .

Q. Methodological Challenges and Solutions

Q. How should researchers address instability of the dimethylamino group under acidic conditions during derivatization?

  • Methodology : Protect the amine group via Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) strategies during synthesis. Deprotect under mild acidic conditions (e.g., TFA in DCM) to minimize degradation .
  • Validation : Monitor by FT-IR for characteristic N-H stretching (3300–3500 cm⁻¹) post-deprotection .

Q. What strategies improve the reproducibility of pharmacological assays involving this compound?

  • Methodology : Pre-equilibrate assay buffers with the compound for 24 hours to ensure solubility. Use dimethyl sulfoxide (DMSO) stock solutions at ≤0.1% (v/v) to avoid solvent toxicity artifacts. Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Propiedades

IUPAC Name

5-[3-(dimethylamino)propylsulfamoyl]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10-5-6-11(9-12(10)13(16)17)20(18,19)14-7-4-8-15(2)3/h5-6,9,14H,4,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHLARTWMVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid
5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.